![molecular formula C29H37ClFNO7 B127663 Cicortonide CAS No. 19705-61-4](/img/structure/B127663.png)
Cicortonide
Overview
Description
Cicortonide is a corticosteroid with anti-inflammatory activity . It is a synthetic glucocorticoid corticosteroid which was never marketed .
Molecular Structure Analysis
Cicortonide has a molecular formula of C29H37ClFNO7 . Its molecular weight is 566.063 .Physical And Chemical Properties Analysis
Cicortonide has a molecular weight of 566.06 g/mol . Its exact mass is 565.22 . The other physical and chemical properties of Cicortonide are not explicitly mentioned in the search results.Scientific Research Applications
Drug Solubility and Stability Enhancement
Cicortonide, like its related cyclodextrins, is commonly used to enhance the solubility and stability of drug molecules. This application is crucial for drugs with poor water solubility, as it can significantly improve their bioavailability. By forming inclusion complexes with drug molecules, Cicortonide can protect them from degradation, thus extending their shelf life and effectiveness .
Drug Delivery Systems
In the realm of drug delivery, Cicortonide serves as a carrier molecule that can be tailored for various routes of administration, including oral, parenteral, ophthalmic, and nasal delivery. Its ability to form complexes with drugs not only improves solubility but also can modify the release profile of drugs, allowing for sustained or controlled release formulations .
Analytical Separation Science
Cicortonide’s cavity structure and chiral characteristics make it an excellent medium for analytical separation science. It can be used to separate and detect compounds based on their size and shape, which is particularly useful in chiral separations and in enhancing the selectivity of chromatographic processes .
Biomedical Applications
In biomedicine, Cicortonide’s encapsulation properties are harnessed for targeted drug delivery and reducing side effects of potent drugs. It can also be used in the development of diagnostic agents where it can improve the solubility and stability of contrast agents used in medical imaging .
Food and Beverage Industry
Cicortonide finds applications in the food and beverage industry as well, where it can be used to stabilize flavors and aromas. It can also help in removing unwanted compounds from food and beverages, such as mycotoxins, through the formation of inclusion complexes .
Environmental Remediation
Lastly, Cicortonide can play a role in environmental science by forming complexes with pollutants, thus aiding in their removal from water and soil. This application is particularly relevant in the cleanup of industrial waste and in minimizing the environmental impact of chemical processes .
properties
IUPAC Name |
[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-16-(2-chloroethoxy)-19-cyano-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-16,18-dien-8-yl]-2-oxoethyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37ClFNO7/c1-16(33)37-15-23(35)29-24(38-25(2,3)39-29)12-20-21-10-17(14-32)19-11-18(36-9-8-30)6-7-26(19,4)28(21,31)22(34)13-27(20,29)5/h11,20-22,24,34H,6-10,12-13,15H2,1-5H3/t20-,21-,22-,24+,26-,27-,28-,29+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOESEFMFRCCMQV-QWAPGEGQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CC(=C5C4(CCC(=C5)OCCCl)C)C#N)F)O)C)OC(O2)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3CC(=C5[C@@]4(CCC(=C5)OCCCl)C)C#N)F)O)C)OC(O2)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37ClFNO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201043201 | |
Record name | Cicortonide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201043201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cicortonide | |
CAS RN |
19705-61-4 | |
Record name | (11β,16α)-21-(Acetyloxy)-3-(2-chloroethoxy)-9-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-20-oxopregna-3,5-diene-6-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19705-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cicortonide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019705614 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cicortonide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201043201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CICORTONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UL947A614K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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